![molecular formula C37H34N2O2 B12091379 Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- CAS No. 940880-70-6](/img/structure/B12091379.png)
Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-
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Overview
Description
Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] is a complex organic compound characterized by its unique spirobiindene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.
Oxazole Ring Formation: The oxazole rings are introduced through cyclization reactions involving amines and carbonyl compounds under dehydrating conditions.
Final Coupling: The final step involves coupling the oxazole units to the spirobiindene core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Scientific Research Applications
Biological Activities
The biological applications of oxazole derivatives can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have highlighted the effectiveness of oxazole-containing compounds against a range of pathogens:
- Bacterial Infections : Oxazole derivatives have demonstrated strong antibacterial properties. For instance, spiro-indole-based oxazoles were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds showed comparable or superior activity to established antibiotics like sparfloxacin .
- Antifungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans, with significant inhibition zones reported in bioassays .
Antiviral Properties
Oxazole derivatives have been explored for their antiviral potential:
- Compounds have shown efficacy against viruses such as Hepatitis C and HIV. For example, certain synthesized oxazoles were identified as potent inhibitors of HIV-1 protease with improved potency against resistant strains .
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively researched:
- Various studies indicate that oxazole-containing compounds can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines. Notably, some derivatives have been linked to mechanisms that induce apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
Oxazole derivatives are also recognized for their anti-inflammatory properties:
- Compounds like oxaprozin (a COX-2 inhibitor) highlight the role of oxazoles in managing inflammation and pain .
Synthesis and Mechanisms
The synthesis of oxazole derivatives typically involves several chemical reactions:
- Cycloaddition Reactions : Oxazoles readily participate in cycloaddition reactions due to the presence of electron-donating substituents in the ring structure. This property facilitates the formation of complex heterocycles .
- Synthetic Strategies : Common methods include the van Leusen synthesis and Fischer synthesis which enable the efficient preparation of oxazole derivatives with varied substituents to enhance biological activity .
Case Studies
Several case studies illustrate the applications of oxazole derivatives:
Mechanism of Action
The mechanism by which Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, leading to the modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- Oxazole, 2,2’-(1,3-dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-]
- Oxazole, 2-[2,2-bis(phenylthio)ethyl]-4,5-dihydro-4-(phenylmethyl)-, (4S)-
Uniqueness
Compared to similar compounds, Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] stands out due to its spirobiindene core, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research and industrial applications.
Biological Activity
Oxazoles are a class of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen. The compound under review, Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- , exhibits significant biological activity across various domains. This article synthesizes findings from diverse sources to elucidate its pharmacological potential.
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives is heavily influenced by their structural components. Substituents on the oxazole ring can enhance or diminish their interaction with biological targets. Research has shown that specific functional groups are crucial for optimizing therapeutic efficacy. For instance:
-
Antimicrobial Activity : Certain oxazole derivatives have demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate their effectiveness:
Compound MIC (µg/ml) against E. coli S. aureus MRSA Bacillus subtilis Candida albicans 10 3.12 1.56 1.56 3.12 >200 Ceftazidime 200 0.78 12.5 6.25 –
This table illustrates the comparative efficacy of various compounds against common pathogens .
Antibacterial Activity
Studies have highlighted the antibacterial properties of oxazole derivatives, particularly against multi-drug resistant strains. For example, a novel class of bisoxazoles showed significant activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
Case Study: Antibacterial Evaluation
In a study by Chokkappagari et al., a new class of bisoxazoles was synthesized and evaluated for antibacterial activity using standard disk diffusion assays. The results indicated that these compounds exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin .
Antifungal Activity
Oxazole derivatives have also been investigated for their antifungal activities. A study reported that specific oxazole compounds demonstrated effective inhibition against fungal strains such as Candida albicans and Aspergillus niger. The inhibition zones were measured in millimeters:
Compound | Inhibition Zone (mm) |
---|---|
Oxazole Derivative A | 28 |
Oxazole Derivative B | 30 |
Ketoconazole | 27 |
These findings support the potential use of oxazoles in treating fungal infections .
Anti-inflammatory and Analgesic Properties
Research indicates that some oxazole derivatives possess anti-inflammatory and analgesic activities. For instance, derivatives with acyl substitutions on the oxazole ring have shown promising results in reducing inflammation and pain in animal models . The mechanism involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.
Anticancer Activity
The anticancer potential of oxazoles has been explored extensively. Certain derivatives have been identified as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
A recent study evaluated a series of oxazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that specific compounds exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Properties
CAS No. |
940880-70-6 |
---|---|
Molecular Formula |
C37H34N2O2 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
4-benzyl-2-[4'-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2 |
InChI Key |
WEDVZYDCWKSPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
Origin of Product |
United States |
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